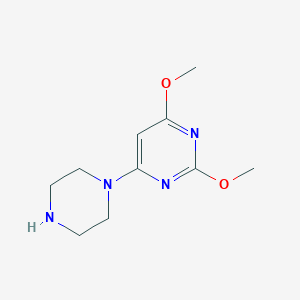

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-15-9-7-8(12-10(13-9)16-2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMECHEUJLSJRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCNCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethoxy 6 Piperazin 1 Yl Pyrimidine and Its Analogues

Established Synthetic Pathways for 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine Core

The construction of the this compound core is a multi-step process that begins with the synthesis of a key pyrimidine (B1678525) precursor, followed by the introduction of the piperazine (B1678402) moiety.

A critical precursor for the synthesis of the target compound is 2-chloro-4,6-dimethoxypyrimidine (B81016). Several synthetic routes to this intermediate have been reported. One common method involves a three-step process starting from malononitrile (B47326). This process includes a salifying reaction, a cyanamide (B42294) reaction, and a final condensation reaction to yield the desired 2-chloro-4,6-dimethoxypyrimidine. While this method is established, it has been reported to have a yield of around 55%.

An alternative and higher-yielding approach begins with the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine. This intramolecular nucleophilic cyclization can be catalyzed by Lewis acidic ionic liquids, such as triethylamine (B128534) hydrochloride-ZnCl₂, to produce 2-amino-4,6-dimethoxypyrimidine (B117758) with yields up to 94.8%. The amino group can then be converted to a chloro group through diazotization, although this method is associated with lower yields of approximately 30%.

Another pathway involves the reaction of 3-amino-3-methoxy-N-nitrile-2-propionamidine with hydrogen chloride gas in methanol (B129727). This method has been shown to produce 2-chloro-4,6-dimethoxypyrimidine in yields of up to 82.1% with high purity. The starting material, 3-amino-3-methoxy-N-nitrile-2-propionamidine, can be generated from the reaction of 1,3-propanediimine methyl ester dihydrochloride (B599025) with a 50% H₂NCN solution. The dihydrochloride precursor itself is synthesized from malononitrile and methanol in the presence of anhydrous hydrogen chloride.

The table below summarizes the key synthetic methods for 2-chloro-4,6-dimethoxypyrimidine.

| Starting Material | Key Reagents | Product | Reported Yield |

| Malononitrile | Composite solvent, Anhydrous HCl, H₂NCN | 2-chloro-4,6-dimethoxypyrimidine | ~55% |

| 3-amino-3-methoxy-N-cyano-2-propaneamidine | Lewis acidic ionic liquid (for 2-amino precursor) | 2-amino-4,6-dimethoxypyrimidine | up to 94.8% (for amino precursor) |

| 2-amino-4,6-dimethoxypyrimidine | Diazotization reagents | 2-chloro-4,6-dimethoxypyrimidine | ~30% |

| 3-amino-3-methoxy-N-nitrile-2-propionamidine | Hydrogen chloride, Methanol | 2-chloro-4,6-dimethoxypyrimidine | up to 82.1% |

The introduction of the piperazine ring to the pyrimidine core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this step, the nucleophilic nitrogen atom of piperazine attacks the electron-deficient carbon atom of 2-chloro-4,6-dimethoxypyrimidine, displacing the chloride leaving group.

This reaction is generally carried out in a suitable solvent, and often in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The reaction conditions, such as temperature and reaction time, can be optimized to ensure high yields and purity of the final product, this compound.

Derivatization Strategies for Functionalization and Analog Generation

Once the this compound core is synthesized, it can be further modified to generate a diverse range of analogues. These derivatization strategies are essential for exploring the structure-activity relationships of this chemical scaffold.

Isotope labeling is a crucial technique in drug discovery and development, particularly for use in mass spectrometry-based assays. The synthesis of deuterated analogues of this compound, such as d6-DMPP, allows for their use as internal standards in quantitative analyses.

The deuterium (B1214612) atoms can be incorporated into the molecule at various positions. For instance, deuterated piperazine can be used in the SNAr reaction with 2-chloro-4,6-dimethoxypyrimidine to introduce deuterium atoms onto the piperazine ring. Alternatively, deuterated methylating agents can be employed in the synthesis of the pyrimidine precursor to label the methoxy (B1213986) groups. The choice of labeling position depends on the specific requirements of the analytical method. While specific methods for d0-/d6-DMPP are not extensively detailed in the literature, general principles of deuteration of heterocyclic compounds can be applied.

The secondary amine of the piperazine moiety in this compound provides a convenient handle for further functionalization. A wide variety of substituents can be introduced at the N-4 position of the piperazine ring to generate a library of analogues.

Common derivatization reactions include:

Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl groups.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

These reactions allow for the exploration of a wide range of chemical space around the piperazine moiety, which can significantly impact the biological activity of the resulting compounds.

In addition to modifying the piperazine moiety, the pyrimidine ring itself can be altered to create further analogues. One common modification is the introduction of substituents at the C-5 position of the pyrimidine ring. For example, 5-chloro-2,4-dimethoxypyrimidine (B180061) is a commercially available starting material that can be used to synthesize 5-chloro-2,4-dimethoxy-6-(piperazin-1-yl)pyrimidine. The 5-halo substituent can then serve as a handle for further cross-coupling reactions to introduce a variety of groups at this position.

Furthermore, the pyrimidine ring can be used as a building block for the synthesis of fused heterocyclic systems. For example, pyrrolo[2,3-d]pyrimidines can be synthesized from appropriately substituted pyrimidine precursors. These modifications can significantly alter the shape, size, and electronic properties of the molecule, leading to new pharmacological profiles.

Click Chemistry Approaches (e.g., azide-alkyne cycloaddition with prop-2-ynyl derivatives)

Click chemistry, a concept introduced to describe reactions that are high-yielding, modular, and wide in scope, has become a cornerstone in medicinal chemistry and materials science. organic-chemistry.org Among these reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example, facilitating the formation of 1,4-disubstituted 1,2,3-triazole rings from terminal alkynes and organic azides. mdpi.comwikipedia.org This methodology has been effectively applied to pyrimidine-containing molecules to create complex architectures and link the pyrimidine core to other molecular entities.

The strategy typically involves functionalizing a pyrimidine analogue with either an azide (B81097) or a terminal alkyne group. For instance, pyrimidinones (B12756618) bearing a prop-2-ynyl (propargyl) group can be synthesized and subsequently reacted with various azides. researchgate.net The CuAAC reaction proceeds under mild conditions, often at room temperature in aqueous or organic solvents, and is known for its high efficiency and regioselectivity, exclusively yielding the 1,4-triazole isomer. nih.govnih.gov

The general reaction is depicted below:

Pyrimidine-Alkyne + Azide-R → Pyrimidine-Triazole-R

The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. wikipedia.orgnih.gov Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach, selectively producing 1,5-disubstituted 1,2,3-triazoles and accommodating internal alkynes, thus broadening the synthetic possibilities. organic-chemistry.orgwikipedia.org

The application of these click reactions allows for the straightforward conjugation of pyrimidine scaffolds to a diverse range of molecules, including biomolecules, fluorescent tags, or other pharmacophores, highlighting the modularity of this approach. nih.gov

Table 1: Examples of Azide-Alkyne Cycloaddition with Pyrimidine Analogues This table is interactive. You can sort and filter the data.

| Pyrimidine Precursor | Azide Partner | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-amino-5-cyano-1-(4-ethynylphenyl)-4-phenyl-2(1H)-pyrimidinone | Azidobenzene | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 92 | researchgate.net |

| 6-amino-5-cyano-1-(3-ethynylphenyl)-4-phenyl-2(1H)-pyrimidinone | 1-Azido-4-methoxybenzene | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 94 | researchgate.net |

| 6-amino-5-cyano-1-(4-ethynylphenyl)-4-(4-chlorophenyl)-2(1H)-pyrimidinone | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 91 | researchgate.net |

Reaction Mechanisms and Optimization of Synthetic Protocols

Nucleophilic Aromatic Substitution on Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). This characteristic is fundamental to the synthesis of compounds like this compound, which are typically assembled by displacing leaving groups, such as halides, from a pyrimidine core. baranlab.orgwikipedia.org

The SNAr mechanism involves two main steps:

Addition: The nucleophile attacks an electron-deficient carbon atom on the pyrimidine ring, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex. youtube.comechemi.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The regioselectivity of the nucleophilic attack is a critical aspect of pyrimidine chemistry. For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.comnih.gov This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer complex when the attack occurs at C4. The electron-withdrawing nitrogen atom at position 1 (para to C4) provides more effective resonance stabilization compared to the stabilization provided by both nitrogen atoms (ortho and meta) for an attack at C2. echemi.comstackexchange.com

However, this selectivity can be highly sensitive to other substituents on the ring. wuxiapptec.com Electron-donating groups at the C6 position, for example, can alter the electronic distribution (specifically, the Lowest Unoccupied Molecular Orbital, LUMO), and may favor substitution at the C2 position. wuxiapptec.com In the case of 2,4-dimethoxypyrimidine (B108405), the methoxy groups themselves can act as leaving groups in SNAr reactions under certain conditions, although they are less reactive than halogens. nih.gov The synthesis of the title compound likely proceeds via the substitution of a chlorine atom at the C6 position of a 2,4-dimethoxypyrimidine precursor with piperazine.

Coupling Reactions and Catalytic Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the pyrimidine core. Halogenated pyrimidines are excellent substrates for these reactions due to the electron-deficient nature of the ring. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halide (e.g., chloro- or bromopyrimidine) with an organoboron reagent (e.g., aryl or heteroaryl boronic acid). It is widely used to introduce aryl or heteroaryl substituents onto the pyrimidine ring. mdpi.comresearchgate.net The catalytic system typically consists of a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). mdpi.comresearchgate.net For dichloropyrimidines, the reaction can be controlled to achieve sequential, regioselective couplings, often reacting at the more reactive C4 position first, followed by a second coupling at C2 under different conditions. nih.govresearchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is used to install alkynyl groups on the pyrimidine ring, which can serve as handles for further transformations, such as the click chemistry reactions described previously. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for introducing amino groups, including the piperazinyl moiety, onto the pyrimidine scaffold. nih.gov Optimization of the catalyst system, including the choice of ligand (e.g., XPhos, SPhos) and base, is crucial for achieving high yields. nih.gov

Table 2: Catalytic Systems for Suzuki Coupling of 2,4-Dichloropyrimidine This table is interactive. You can sort and filter the data.

| Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 (Microwave) | 98 | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 95 (for first coupling) | nih.gov |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 (Microwave) | 94 | mdpi.com |

| 2-Furanylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 (Microwave) | 81 | mdpi.com |

Yield Enhancement and Purity Considerations in Synthesis

Optimizing the synthesis of complex molecules like this compound requires careful consideration of reaction conditions to maximize yield and ensure high purity.

Yield Enhancement:

Optimization of Reaction Conditions: Systematic screening of solvents, bases, catalysts, ligands, and temperature is critical. For instance, in Suzuki couplings of dichloropyrimidines, solvent choice significantly impacts reactivity, with alcoholic solvent mixtures sometimes providing superior results at lower temperatures compared to polar aprotic solvents. nih.gov

Microwave Irradiation: Using microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often improves yields by ensuring rapid and uniform heating. mdpi.com This technique has been successfully applied to Suzuki couplings of 2,4-dichloropyrimidines. mdpi.com

Catalyst Loading: Minimizing catalyst loading without compromising yield is crucial for cost-effectiveness and reducing metal contamination in the final product. Studies have shown that Suzuki couplings on pyrimidines can be efficient with catalyst loadings as low as 0.5 mol%. mdpi.com

Purity Considerations:

Side Reactions: In SNAr reactions with di- or tri-substituted pyrimidines, the formation of regioisomers is a common impurity. In cross-coupling reactions, side products can arise from homo-coupling of the boronic acid or premature termination of the catalytic cycle.

Purification Techniques: Column chromatography is a standard method for purifying pyrimidine derivatives and separating the desired product from unreacted starting materials, catalysts, and side products. jmolecularsci.com Recrystallization can also be an effective technique for obtaining highly pure solid products.

Analytical Verification: The purity and identity of the synthesized compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Analytical Applications of 2,4 Dimethoxy 6 Piperazin 1 Yl Pyrimidine As a Chemical Reagent

Role as a Derivatization Reagent in Mass Spectrometry

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine (DMPP) serves as a highly effective derivatization reagent, particularly for analytes containing carboxyl groups. The chemical modification of these molecules with DMPP imparts desirable characteristics that facilitate their detection and quantification by mass spectrometry.

Detection and Quantification of Carboxyl-Containing Analytes

DMPP is adept at reacting with the carboxyl group of various analytes, a process that is notably rapid, with labeling times as short as 15 seconds. nih.govsci-hub.st This swift reaction makes it a practical tool for high-throughput analyses. The derivatization is applicable to a broad spectrum of carboxylic acids, including peptides, proteins, and free fatty acids. nih.govsci-hub.st

A significant application of DMPP derivatization is in the field of lipidomics, specifically for the analysis of free fatty acids (FFAs). For instance, a method utilizing DMPP has been successfully applied to the assay of FFAs in human thyroid carcinoma tissue. nih.gov In this study, 18 different FFAs were successfully detected and quantified, revealing increased levels in carcinoma tissue compared to normal tissue. This highlights the potential of DMPP-based derivatization in clinical research and biomarker discovery. nih.gov

The derivatization process not only enables the detection of these analytes but also allows for their accurate quantification, often through the use of isotope-coded derivatization, which will be discussed in a later section.

Application in LC-MS/MS for Metabolomics and Proteomics

The DMPP derivatization strategy is particularly well-suited for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows in both metabolomics and proteomics. By attaching the DMPP tag, the chromatographic behavior and ionization efficiency of carboxyl-containing metabolites and peptides are significantly improved.

In metabolomics, particularly in the study of lipids, DMPP derivatization combined with selective reaction monitoring (SRM) in LC-MS/MS allows for the trace analysis of FFAs within complex biological matrices. nih.gov This approach has proven effective in profiling lipids and investigating lipid metabolism in vivo. nih.gov

In the realm of proteomics, DMPP is used to label the C-terminal carboxyl group of peptides. This modification can provide additional sequence information in MALDI-MS/MS analysis due to the generation of sequence-related isotope fragment ions. nih.govsci-hub.st This aids in more confident peptide and protein identification.

Enhancement of MS Response and Sensitivity

The derivatization effectively converts the acidic carboxyl group into a more basic moiety, which is more amenable to positive ion mode electrospray ionization (ESI). This "charge reversal" strategy is a common approach to enhance the detection of acidic compounds. The result is a significant increase in signal intensity for the derivatized analytes compared to their underivatized forms. This enhancement in sensitivity allows for the detection and quantification of low-abundance carboxyl-containing compounds that might otherwise be undetectable.

Principles of Isotope-Coded Derivatization

Isotope-coded derivatization (ICD) is a powerful technique for accurate quantification in mass spectrometry. The DMPP reagent is available in both its natural isotopic abundance form (d0-DMPP) and a stable isotope-labeled form, typically deuterated (d6-DMPP). nih.govsci-hub.st

In a typical ICD workflow, a sample is derivatized with the "light" version of the reagent (d0-DMPP), while a standard or a different sample is derivatized with the "heavy" version (d6-DMPP). The samples are then mixed and analyzed together by MS. The chemically identical, but mass-different, pairs of derivatized analytes co-elute during chromatography and are detected simultaneously by the mass spectrometer. The ratio of the signal intensities of the light and heavy forms provides a precise relative quantification of the analyte between the samples. This method effectively minimizes errors arising from sample processing, chromatographic retention time shifts, and ionization suppression. nih.gov

Advantages of Deuterated Derivatives

The use of deuterated DMPP (d6-DMPP) as the "heavy" counterpart in isotope-coded derivatization offers several advantages. Deuterium (B1214612) is a non-radioactive, stable isotope, making it safe and convenient to handle. The mass difference of 6 Da between the d0 and d6-DMPP tags provides a clear and easily resolvable separation in the mass spectrum, minimizing isotopic overlap and ensuring accurate quantification.

Furthermore, the physicochemical properties of the d0- and d6-derivatized analytes are nearly identical. This ensures that they behave similarly during sample preparation, chromatographic separation, and ionization, which is a fundamental requirement for accurate relative quantification using the ICD strategy. nih.gov The use of d6-DMPP labeled internal standards has been shown to minimize errors in the quantification of FFAs in complex biological samples. nih.gov

Mechanism of Gas-Phase Cleavage Induction

A key feature of DMPP-derivatized analytes is their characteristic fragmentation behavior in the gas phase of the mass spectrometer, particularly during tandem mass spectrometry (MS/MS). The DMPP tag is designed to induce a highly efficient gas-phase cleavage. nih.govsci-hub.st

Upon collisional activation, the derivatized molecules readily fragment at a specific bond, leading to the formation of high-abundance product ions corresponding to the DMPP tag. For d0-DMPP labeled carboxylic acids, a prominent product ion is observed at a mass-to-charge ratio (m/z) of 225. nih.govsci-hub.st Correspondingly, the d6-DMPP labeled analytes produce a characteristic product ion at m/z 231. nih.govsci-hub.st

This predictable and efficient fragmentation is highly advantageous for quantitative analysis using techniques like selected reaction monitoring (SRM). In an SRM experiment, the mass spectrometer is set to specifically monitor the transition from the precursor ion (the derivatized analyte) to these specific product ions (m/z 225 or 231). This targeted detection method provides extremely high sensitivity and selectivity, allowing for the accurate quantification of trace amounts of target analytes even in complex biological matrices. nih.govsci-hub.st This has been successfully applied to the determination of trace free fatty acids in human urine. nih.govsci-hub.st

Pharmacological and Biological Research into 2,4 Dimethoxy 6 Piperazin 1 Yl Pyrimidine Derivatives

In Vitro Biological Activity Evaluation

The in vitro assessment of 2,4-dimethoxy-6-(piperazin-1-yl)pyrimidine derivatives has unveiled their potential to interact with a multitude of biological targets. These studies are crucial in elucidating the mechanisms of action and identifying the most promising candidates for further development.

Enzyme Inhibition Studies

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases.

Kinases (e.g., Wee1, FAK, CDK4, ARK5):

The pyrimidine (B1678525) core is a well-established scaffold for kinase inhibitors. Research has identified potent inhibitors of several critical kinases:

Wee1 Kinase: Pyrimidine-based tricyclic molecules have been designed as potent and orally efficacious inhibitors of Wee1 kinase. researchgate.net This kinase is a key regulator of the G2/M cell cycle checkpoint, and its inhibition can force tumor cells into premature mitosis, leading to cell death. researchgate.net

Focal Adhesion Kinase (FAK): Numerous FAK inhibitors are based on the 2,4-diaminopyrimidine (B92962) and 2,4-dianilinopyrimidine scaffolds. mdpi.comnih.gov These compounds are ATP-competitive inhibitors and have shown potent antitumor effects in vitro. nih.gov For example, 2,4-dianilinopyrimidine derivatives have displayed potent anti-FAK activity with IC50 values in the nanomolar range. nih.gov

Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5): A pyrido[2,3-d]pyrimidine (B1209978) derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has been identified as a potent multi-kinase inhibitor with significant activity against CDK4/CYCLIN D1 and ARK5. nih.govdrugbank.com Inhibition of CDK4 is a promising strategy for cancer treatment as it can induce G1 arrest of the cell cycle. nih.gov

Dihydrofolate Reductase (DHFR):

A derivative, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been shown to be a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase. researchgate.net DHFR is a crucial enzyme in the synthesis of nucleic acids, and its inhibition is a key mechanism for several anticancer and antimicrobial drugs.

Acetylcholinesterase (AChE):

A compound structurally related to the core molecule, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, is a potent inhibitor of acetylcholinesterase (IC50 = 5.7 nM). nih.gov This enzyme is a key target in the treatment of Alzheimer's disease.

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Enzyme Target | Derivative Class | Key Compound Example | Potency (IC50/Ki) |

|---|---|---|---|

| Wee1 Kinase | Pyrimidine-based tricyclics | Not specified | Sub-nM Ki values |

| FAK | 2,4-Dianilinopyrimidines | Compound 8a | 0.047 µM |

| CDK4/Cyclin D1 | Pyrido[2,3-d]pyrimidines | Compound 7x | Potent Inhibition |

| ARK5 | Pyrido[2,3-d]pyrimidines | Compound 7x | Potent Inhibition |

| DHFR | Pyrido[2,3-d]pyrimidines | BW301U | Potent Inhibition |

| AChE | Indanone derivatives | E2020 | 5.7 nM |

Receptor Binding and Ligand Interaction Studies

Derivatives of this compound have been investigated for their ability to bind to various receptors, particularly G-protein-coupled receptors.

α1-Adrenoceptors: A series of novel piperazine (B1678402) derivatives of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) were synthesized and evaluated for their binding affinity toward α1-adrenergic receptors. nih.gov These compounds demonstrated the potential to act as α1-adrenoceptor antagonists. nih.gov

Adenosine (B11128) A1 and A2A Receptors: 2,4,6-trisubstituted pyrimidines have been identified as a new class of selective adenosine A1 receptor antagonists, with some compounds displaying excellent affinity (Ki = 4 nM). researchgate.net Furthermore, arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have been developed as potent and selective adenosine A2A receptor antagonists. researchgate.netmdpi.com

Table 2: Receptor Binding Affinity of Pyrimidine Derivatives

| Receptor Target | Derivative Class | Key Compound Example | Affinity (Ki) |

|---|---|---|---|

| α1-Adrenoceptors | 2,4-Diamino-6,7-dimethoxyquinazolines | Not specified | High affinity |

| Adenosine A1 Receptor | 2,4,6-Trisubstituted pyrimidines | LUF 5735 | 4 nM |

| Adenosine A2A Receptor | Pyrazolo-triazolo-pyrimidines | SCH 420814 | Potent and selective |

Antimicrobial Activity Research

The pyrimidine and piperazine moieties are known to be present in many antimicrobial agents. Consequently, derivatives of this compound have been explored for their antibacterial and antifungal properties.

Antibacterial Activity: Several studies have reported the synthesis of pyrimidine derivatives incorporating a piperazine moiety and their evaluation for antibacterial activity. nih.gov For instance, certain thiophene-substituted pyrimidine-piperazine derivatives have shown good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella paratyphi-A) bacteria at a concentration of 40 μg/ml. nih.gov

Antifungal Activity: Similarly, these derivatives have been screened for their antifungal potential. nih.gov Thiophene-substituted pyrimidine-piperazine derivatives have demonstrated significant antifungal activity against various fungal strains, including Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans, at a concentration of 40 μg/ml. nih.gov The presence of electronegative atoms like nitrogen, oxygen, and sulfur in these heterocyclic structures is believed to enhance their antimicrobial activity. nih.gov

Table 3: Antimicrobial Activity of Pyrimidine-Piperazine Derivatives

| Activity | Bacterial/Fungal Strains | Potency |

|---|---|---|

| Antibacterial | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Good activity at 40 µg/ml |

| Antifungal | A. niger, P. notatum, A. fumigatus, C. albicans | Significant activity at 40 µg/ml |

Modulation of Cellular Pathways

The inhibition of key enzymes, such as kinases, by these derivatives directly impacts cellular pathways, particularly those involved in cell cycle progression.

Cell Cycle Progression: The inhibition of CDK4 by pyrido[2,3-d]pyrimidine derivatives leads to an arrest in the G1 phase of the cell cycle. nih.govnih.gov This is a critical mechanism for their anticancer effects. Similarly, Wee1 kinase inhibitors cause abrogation of the G2/M checkpoint, leading to mitotic catastrophe in cancer cells. researchgate.net Furthermore, certain 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide derivatives have been shown to induce G2/M arrest in a dose-dependent manner in colon cancer cells. nih.gov

Investigation of Other Biological Targets

Research into the biological activities of pyrimidine derivatives is ongoing, with new targets continually being explored. While specific studies on phosphodiesterase 2A (PDE2A) inhibition by this compound derivatives are not prominent in the reviewed literature, related structures have shown activity against other phosphodiesterase family members. For example, pyrazolo[1,5-a]pyridine (B1195680) derivatives have been identified as highly potent and selective PDE4 inhibitors. This suggests that the broader chemical space around the pyrimidine-piperazine scaffold may hold potential for the discovery of inhibitors for other PDE isoforms, including PDE2A.

Structure-Activity Relationship (SAR) Analysis

The extensive research on pyrimidine derivatives has led to a good understanding of their structure-activity relationships, which is crucial for the rational design of more potent and selective compounds.

For Kinase Inhibition: In the case of CDK4 inhibitors, the pyrido[2,3-d]pyrimidine core is a key feature. nih.gov Modifications on the piperazine ring and the aryl group attached to it significantly influence the inhibitory activity. nih.gov For FAK inhibitors based on the 2,4-diaminopyrimidine scaffold, substitutions on the aniline (B41778) moieties and the pyrimidine ring are critical for potent inhibition. mdpi.comnih.gov

For Receptor Binding: For adenosine A1 receptor antagonists, the substitution pattern on the 2, 4, and 6 positions of the pyrimidine ring is crucial for both affinity and selectivity. researchgate.net In the case of adenosine A2A receptor antagonists, the nature of the arylpiperazine moiety plays a significant role in determining the potency and pharmacokinetic properties. researchgate.netmdpi.com

For Antimicrobial Activity: The antimicrobial activity of pyrimidine-piperazine derivatives is influenced by the nature of the substituents on both the pyrimidine and piperazine rings. nih.gov The presence of electron-withdrawing or electron-donating groups can modulate the biological activity.

General Observations: Across different biological targets, the piperazine linker often provides a point for modification to optimize properties such as solubility, cell permeability, and metabolic stability, without compromising the core binding interactions of the pyrimidine scaffold. The position of substituents on the pyrimidine nucleus greatly influences the biological activities. drugbank.com

Impact of Pyrimidine Ring Substituents on Biological Profile

The substitution pattern on the pyrimidine ring plays a crucial role in determining the biological activity of these derivatives. The position and nature of substituents can significantly influence the compound's interaction with its biological target. nih.gov For instance, the presence of specific groups on the pyrimidine nucleus has been shown to be essential for various pharmacological effects, including anticancer and anti-inflammatory activities. nih.govresearchgate.net

Contribution of the Piperazine Moiety to Target Affinity and Selectivity

The piperazine ring is a common feature in many biologically active compounds and is recognized for its ability to improve pharmacokinetic properties. nih.gov In the context of this compound derivatives, the piperazine moiety is instrumental in modulating target affinity and selectivity. The nitrogen atoms of the piperazine ring can engage in hydrogen bonding and other interactions with the target protein, thereby enhancing binding affinity. nih.gov

Furthermore, substituents on the distal nitrogen of the piperazine ring can be varied to fine-tune the compound's selectivity for a particular target. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, different aromatic moieties attached to the piperazine ring resulted in compounds with remarkable anticancer activity against specific cancer cell lines. nih.gov This highlights the piperazine moiety's role as a versatile linker that allows for the exploration of a wide chemical space to optimize target engagement. Research on other piperazine-containing compounds has also shown that substituents on this ring are important for their inhibitory activity against various enzymes. nih.gov

Elucidation of Key Pharmacophoric Features for Desired Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, several key pharmacophoric features have been identified as crucial for their desired biological activities.

The pyrimidine ring itself often serves as a central scaffold, with its nitrogen atoms acting as hydrogen bond acceptors. mdpi.com The methoxy (B1213986) groups at the 2 and 4 positions can influence the electronic properties of the pyrimidine ring and may also be involved in target interactions. The piperazine linker provides a specific spatial arrangement between the pyrimidine core and other substituents, which is often critical for activity. Finally, the nature of the substituent on the distal piperazine nitrogen is a key determinant of target specificity and potency. For instance, in a series of 1-(2-pyrimidin-2-yl)piperazine derivatives, the presence of specific substituted piperazine-1-carbodithioate moieties led to selective monoamine oxidase (MAO)-A inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to specific derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These studies are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

For pyrimidine derivatives, 3D-QSAR models have been developed to predict their inhibitory activity against various targets. For example, a 3D-QSAR study on aminopyrimidine-based CXCR4 antagonists helped to establish a reliable model for predicting the activity of these compounds. Another study on pyrimidine derivatives as inhibitors of the human σ1 receptor used CoMSIA (Comparative Molecular Similarity Indices Analysis) to build a predictive model. researchgate.net These models use statistical methods like partial least squares (PLS) analysis to relate molecular descriptors (e.g., steric, electrostatic, and hydrophobic fields) to the observed biological activity. nih.gov The insights gained from such QSAR studies can guide the design of new, more potent derivatives of this compound.

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. This involves characterizing their direct interaction with molecular targets and analyzing the subsequent cellular responses.

Characterization of Molecular Target Engagement

The biological effects of these derivatives are initiated by their binding to specific molecular targets. Molecular docking and other computational techniques are often used to predict and analyze the binding modes of these compounds within the active site of their target proteins. For instance, docking studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with carbonic anhydrase IX (CAIX) revealed key interactions, such as hydrogen bonding with specific amino acid residues. nih.gov

Experimental validation of target engagement is essential. In the case of piperazinylpyrimidine derivatives identified as kinase inhibitors, their ability to bind to and inhibit the function of specific kinases, such as PDGFR and KIT, was confirmed through kinase profiling assays. nih.gov Some derivatives have also been shown to be potent modulators of gamma-secretase, a key enzyme in Alzheimer's disease. nih.gov These studies provide direct evidence of target engagement and are critical for establishing the molecular basis of the observed pharmacological effects.

Analysis of Cellular Responses and Signaling Pathways

Following target engagement, these compounds can trigger a cascade of cellular events. The analysis of these cellular responses provides a broader understanding of the compound's mechanism of action. For example, piperazinylpyrimidine derivatives have been shown to inhibit the growth of various tumor cell lines, including triple-negative breast cancer cells. nih.gov

The specific signaling pathways affected by these compounds can be investigated using various cell biology techniques. For instance, if a compound targets a specific kinase, its effect on downstream signaling proteins can be assessed by methods such as Western blotting. By understanding which cellular pathways are modulated by these derivatives, researchers can better predict their therapeutic effects and potential side effects.

Preclinical Efficacy Studies of this compound Derivatives in Research Models

Derivatives of the this compound scaffold are part of a broader class of pyrimidine-based compounds investigated for their therapeutic potential, particularly in oncology. The pyrimidine ring is a key pharmacophore in numerous clinically approved drugs, valued for its ability to mimic the adenine (B156593) ring of ATP and interact with the hinge region of kinase active sites. The incorporation of dimethoxy and piperazine moieties is a strategic approach to modulate the compound's potency, selectivity, and pharmacokinetic properties. Preclinical research, conducted in non-human and non-clinical trial settings, has focused on evaluating the efficacy of these derivatives in various disease models.

Evaluation in Disease-Relevant Biological Systems (e.g., in vitro tumor cell lines, animal models)

The initial evaluation of novel anticancer agents involves screening against a panel of disease-relevant biological systems. For derivatives related to this compound, this primarily includes in vitro testing against various human cancer cell lines and subsequent evaluation in in vivo animal models.

In Vitro Cellular Assays:

The presence of both piperazine and methoxy/dimethoxy groups on heterocyclic scaffolds has been shown to be a critical factor for anticancer activity. Research indicates that the inclusion of a piperazine moiety can enhance the antitumor effects of pyrimidine-based compounds. Similarly, methoxy and chloro substituents have been identified as functional groups that often correlate with improved activity. google.com

Studies on structurally related compounds provide insight into the potential efficacy of this class of derivatives. For example, a series of novel thiazolo[3,2-a]pyrimidine derivatives incorporating a 2,4-dimethoxyphenyl group were synthesized and evaluated for their cytotoxic effects. Several of these compounds exhibited potent activity against a panel of human tumor cell lines, with IC₅₀ values indicating significant growth inhibition. researchgate.net

In another study, a series of 7-piperazin-substituted oxazolo[4,5-d]pyrimidines were tested against 60 cancer cell lines. One derivative, 5-phenyl-7-piperazin-1-yl-2-p-tolyl nih.govnih.govoxazolo[4,5-d]pyrimidine, demonstrated notable efficacy, with growth inhibitory (GI₅₀) values in the low micromolar range (0.2−2.0 μM) and cytotoxic (LC₅₀) activity between 0.6-7.8 μM across most cell lines. bohrium.com These findings underscore the importance of the piperazine substituent for potent anticancer effects.

The table below summarizes the in vitro anticancer activity of selected pyrimidine derivatives that feature key structural motifs like dimethoxy-phenyl and piperazinyl groups.

| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric | Value (µM) |

| Thiazolo[3,2-a]pyrimidine | Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-ureido-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivative (Compound 7b) | A549 (Lung) | IC₅₀ | 8.23 |

| MCF-7 (Breast) | IC₅₀ | 10.41 | ||

| Caco-2 (Colon) | IC₅₀ | 9.35 | ||

| Oxazolo[4,5-d]pyrimidine | 5-phenyl-7-piperazin-1-yl-2-p-tolyl nih.govnih.govoxazolo[4,5-d]pyrimidine (Compound 5e) | HL-60(TB) (Leukemia) | GI₅₀ | < 0.2 |

| HT29 (Colon) | GI₅₀ | 0.2 | ||

| NCI/ADR-RES (Ovarian) | GI₅₀ | 0.2 | ||

| MDA-MB-435 (Melanoma) | GI₅₀ | 0.2 |

Data compiled from published research. researchgate.netbohrium.com The specific activities are for the example derivatives and not the parent compound this compound.

In Vivo Animal Models:

Following promising in vitro results, lead compounds are often advanced to preclinical animal models to assess their efficacy in a more complex biological system. For pyrimidine-based kinase inhibitors, xenograft mouse models are commonly used. In these models, human tumor cells are implanted in immunocompromised mice, which are then treated with the investigational compound.

For instance, a pyrimidine-based Aurora A kinase inhibitor, compound 25 , underwent pharmacokinetic optimization and was evaluated in a small-cell lung cancer (SCLC) xenograft mouse model. Pharmacodynamic studies of this compound demonstrated significant tumor regression of over 80%, supporting its potential for treating MYC-amplified cancers. aacrjournals.org These types of in vivo studies are critical for validating the therapeutic potential of a compound class before any consideration for clinical trials.

Potentiation of Existing Therapeutic Agents (e.g., anticancer agents)

A key strategy in modern oncology is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. Preclinical studies often explore the potential of new investigational agents to work synergistically with standard-of-care chemotherapies or other targeted drugs.

Research into kinase inhibitors, a class to which many pyrimidine derivatives belong, has shown significant promise in combination with both chemotherapy and immunotherapy. nih.govtandfonline.com For example, preclinical studies have investigated combinations of Cdc-like kinase (CLK) inhibitors with conventional chemotherapeutics like doxorubicin (B1662922) and SN-38. These combinations demonstrated additive and greater-than-additive cytotoxicity in patient-derived tumor spheroid models, suggesting a synergistic relationship. aacrjournals.org

While specific studies detailing the combination of this compound derivatives with other anticancer agents are not extensively documented in publicly available literature, the broader class of pyrimidine-based kinase inhibitors is an active area of such research. The rationale is that by targeting specific signaling pathways, these derivatives could sensitize cancer cells to the cytotoxic effects of other drugs, potentially allowing for lower doses and fewer side effects. The data obtained from structure-activity relationship (SAR) analyses of some hybrid molecules suggest that combining pyrimidine with other pharmacologically active structures might produce a synergistic anticancer effect. nih.gov

Assessment of Pharmacodynamic Biomarkers in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial tools in preclinical drug development. They are measurable indicators that can confirm that a drug is reaching its target and exerting the expected biological effect. The assessment of these biomarkers in preclinical models helps to establish proof-of-concept and understand the mechanism of action. nih.gov

For pyrimidine derivatives that function as kinase inhibitors, PD biomarkers are often related to the phosphorylation status of the kinase's downstream targets.

Target Engagement and Downstream Signaling: In the case of a pyrimidine-based Aurora A kinase inhibitor, a key PD biomarker was the level of the cMYC oncoprotein. In preclinical xenograft models, effective target engagement by the inhibitor led to a measurable reduction in cMYC protein levels, which correlated with tumor regression. aacrjournals.org

Immune Modulation: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell signaling and an emerging immunotherapy target. For novel diaminopyrimidine-based HPK1 inhibitors, the sustained elevation of Interleukin-2 (IL-2) production in human peripheral blood mononuclear cells serves as a key cellular biomarker, indicating that the inhibitor is successfully blocking the negative regulatory pathway and enhancing T-cell activation.

Pathway Activity: For pyrimidine-based inhibitors of kinases like TANK-binding kinase 1 (TBK1), the phosphorylation of downstream targets such as interferon regulatory factor 3 (IRF3) can be used as a direct biomarker of the drug's activity within the cell signaling cascade. nih.gov

By monitoring these types of biomarkers in preclinical models, researchers can gain critical insights into a compound's biological activity and its potential for clinical efficacy long before it is administered to human subjects.

Emerging Research Directions and Future Perspectives

Development of Novel Analogues with Enhanced Selectivity and Potency

The core objective in the development of analogues based on the 2,4-dimethoxy-6-(piperazin-1-yl)pyrimidine framework is to refine its pharmacological profile, enhancing both its potency against specific biological targets and its selectivity over off-targets to minimize potential side effects. Research efforts are concentrated on systematic structural modifications to understand and leverage structure-activity relationships (SAR).

An extensive lead optimization of piperazinyl-pyrimidine analogues has revealed key chemical features essential for potent biological activity. nih.gov This involves modifying various parts of the molecule, including the pyrimidine (B1678525) core, the piperazine (B1678402) ring, and the substituents on these rings. For instance, in the pursuit of potent adenosine (B11128) A2A receptor inverse agonists, modifications on the piperazine ring, such as the addition of phenyl, benzyl, or ethylamine (B1201723) chains, have been shown to significantly influence binding affinity. nih.gov Similarly, the development of phenylpyrazolo[3,4-d]pyrimidine-based analogues for anticancer activity has demonstrated that substitutions on the phenyl group can dramatically alter cytotoxicity against different cancer cell lines. mdpi.comnih.gov

These studies underscore a common strategy: creating a library of related compounds through targeted synthesis and then screening them to identify modifications that improve therapeutic efficacy. A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is conducted in parallel to ensure that the developed analogues possess favorable drug-like properties. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Pyrimidine-Piperazine Analogues

| Analogue Class | Structural Modification | Observed Impact on Bioactivity | Therapeutic Target/Area | Reference |

|---|---|---|---|---|

| Thiazolo[5,4-d]pyrimidine (B3050601) Derivatives | Addition of an ethylamine chain to the piperazine ring | Higher binding affinity for the human A2A adenosine receptor | Neurodegenerative Disorders (e.g., Parkinson's Disease) | nih.gov |

| Phenylpyrazolo[3,4-d]pyrimidine Analogues | Substitution on the phenyl group (e.g., O-methylation) | Maintained or improved cytotoxic activity against specific cancer cell lines (e.g., HCT-116) | Oncology | mdpi.com |

| Piperazinyl-pyrimidine Analogues | Scaffold changes and substituent combinations | Revealed key features for potent inhibition of viral capping machinery | Antiviral (Chikungunya Virus) | nih.gov |

| Alloxazine Analogues | Introduction of a 4-phenylpiperazin-1-yl group | Enhanced growth inhibitory activities against human tumour cell lines | Oncology | nih.gov |

Exploration of New Therapeutic Areas Based on Preclinical Findings

Preclinical research has illuminated the diverse therapeutic potential of pyrimidine-piperazine hybrids, extending beyond a single disease category. The versatility of this chemical scaffold allows it to interact with a range of biological targets, opening up new avenues for drug development.

Initially recognized for their potential in oncology, various analogues have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including breast, colon, and liver cancer. mdpi.comnih.govarabjchem.orgresearchgate.net The mechanisms often involve the inhibition of critical enzymes like tyrosine and receptor kinases (e.g., EGFR, VGFR2) that are essential for tumor growth and progression. nih.govresearchgate.net

Beyond cancer, a promising area of exploration is in neurodegenerative disorders. Certain thiazolo[5,4-d]pyrimidine derivatives containing the piperazine moiety have been identified as potent and selective inverse agonists of the adenosine A2A receptor. nih.gov This target is implicated in conditions like Parkinson's and Alzheimer's disease, suggesting a potential neuroprotective role for these compounds. nih.gov

Furthermore, the antiviral properties of this class of compounds are under active investigation. Piperazinyl-pyrimidine analogues have been specifically designed and optimized as potent inhibitors of the Chikungunya virus (CHIKV) by targeting its viral capping machinery, a crucial component for viral replication. nih.gov The antimicrobial potential has also been noted, with some derivatives showing activity against various bacterial and fungal strains. nih.gov

Table 2: Preclinical Therapeutic Applications of Pyrimidine-Piperazine Derivatives

| Therapeutic Area | Biological Target/Mechanism | Preclinical Finding | Reference |

|---|---|---|---|

| Oncology | EGFR, VGFR2, Top-II inhibition; Apoptosis induction | Potent cytotoxicity in breast (MCF-7), colon (HCT116), and liver (HePG-2) cancer cell lines. | mdpi.comnih.govresearchgate.net |

| Neurodegenerative Diseases (e.g., Parkinson's) | Adenosine A2A Receptor Inverse Agonism | High binding affinity and potency at the human A2A receptor. | nih.gov |

| Infectious Diseases (Antiviral) | Inhibition of Chikungunya Virus (CHIKV) nsP1 capping machinery | Potent and selective inhibition of CHIKV replication. | nih.gov |

| Infectious Diseases (Antimicrobial) | Not specified | Good antibacterial and antifungal activity. | nih.gov |

Advanced Synthetic Methodologies for Sustainable Production of Derivatives

The synthesis of pyrimidine-piperazine derivatives is evolving from traditional, multi-step processes to more efficient and environmentally friendly methodologies. The focus is on improving yield, reducing reaction times, and minimizing waste, aligning with the principles of green chemistry.

Traditional synthesis often involves refluxing a substituted pyrimidine with a piperazine derivative, sometimes in the presence of a catalyst, over several hours. nih.gov While effective, these methods can be energy-intensive and may use hazardous solvents.

Advanced methodologies are now being explored to streamline the production of these valuable scaffolds. These include the development of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, significantly increasing efficiency. The use of novel and reusable catalysts is also a key area of research, aiming to facilitate reactions under milder conditions. A review of synthetic methods highlights a trend towards more sustainable and green approaches for producing pyrimidine derivatives. dntb.gov.ua These modern techniques not only offer economic and environmental benefits but also provide versatile platforms to rapidly generate diverse libraries of compounds for screening.

Table 3: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Reflux Synthesis | Stepwise reaction involving heating reactants in a solvent for extended periods. nih.gov | Well-established and reliable for specific derivatives. | Often requires long reaction times, high energy consumption, and use of potentially hazardous solvents. |

| Multicomponent Reactions (MCRs) | One-pot reactions where multiple starting materials react to form a complex product, minimizing intermediate isolation steps. dntb.gov.ua | Increased efficiency, reduced waste, atom economy, rapid generation of molecular diversity. | Reaction discovery and optimization can be complex. |

| Catalytic Synthesis | Use of catalysts (e.g., metal-based, organocatalysts) to accelerate reactions and enable milder reaction conditions. dntb.gov.ua | Lower energy requirements, potential for catalyst recycling (sustainability), high selectivity. | Catalyst cost, potential for product contamination with metal catalysts. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times, improved yields, enhanced reaction control. | Specialized equipment required, scalability can be a concern. |

Integration of Omics Technologies with Compound Screening

The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing compound screening and drug discovery. rsc.org Instead of testing a compound's effect on a single, isolated target, omics approaches provide a holistic view of the global cellular response, offering unbiased insights into its mechanism of action, potential off-target effects, and biomarkers of efficacy.

When screening derivatives of this compound, these technologies can be applied as follows:

Transcriptomics (e.g., RNA-Seq) can reveal how a compound alters gene expression across the entire genome, helping to identify the signaling pathways it modulates.

Proteomics can identify changes in protein levels and post-translational modifications, providing a direct link between the compound and cellular functions.

Metabolomics analyzes the global metabolic profile, showing how a compound affects the cell's metabolic pathways.

Integrating these multi-omics datasets provides a comprehensive understanding of a drug's impact. nih.gov For example, in cancer research, combining different omics data can help classify disease subtypes more accurately and identify the most effective compounds for a specific cancer profile. nih.gov This systems-level approach accelerates the identification of drug targets and elucidates the complex biological networks affected by pyrimidine-piperazine derivatives, leading to more informed and successful drug development campaigns. nih.gov

Table 4: Application of Omics Technologies in Compound Screening

| Omics Technology | Biological Level Analyzed | Application in Screening Pyrimidine-Piperazine Derivatives | Reference |

|---|---|---|---|

| Transcriptomics | mRNA (Gene Expression) | Identify modulated signaling pathways; discover biomarkers of drug response. | rsc.org |

| Proteomics | Proteins and their modifications | Uncover drug-target engagement; understand downstream functional consequences. | rsc.org |

| Metabolomics | Metabolites | Determine effects on cellular metabolism; identify metabolic vulnerabilities targeted by the compound. | rsc.org |

| Integrated Multi-Omics | Combination of genomics, transcriptomics, proteomics, etc. | Provide a systems-level view of drug action; enhance drug-target identification and validation. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrimidine-Piperazine Hybrids

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in medicinal chemistry, significantly accelerating the drug discovery pipeline. mdpi.com For pyrimidine-piperazine hybrids, these computational methods offer powerful capabilities at various stages, from initial design to lead optimization.

AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. nih.gov These models can then perform high-throughput virtual screening of massive compound libraries to identify novel pyrimidine-piperazine structures with a high probability of being active against a specific target. premierscience.comnih.gov This drastically reduces the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources.

Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures optimized for desired properties like high potency, selectivity, and favorable ADMET profiles. nih.gov ML can also predict drug-target interactions, identify potential off-targets, and help elucidate complex structure-activity relationships that may not be obvious to human researchers. mdpi.com By integrating AI, researchers can more efficiently navigate the vast chemical space of pyrimidine-piperazine hybrids, prioritizing the most promising candidates for further development. premierscience.com

Table 5: AI and Machine Learning in the Drug Discovery of Pyrimidine-Piperazine Hybrids

| AI/ML Application | Description | Impact on Drug Discovery | Reference |

|---|---|---|---|

| Virtual High-Throughput Screening | Using ML models to screen large virtual libraries of compounds to predict their biological activity. | Accelerates the identification of "hit" compounds; reduces the cost and time of initial screening. | nih.gov |

| De Novo Drug Design | Employing generative models (e.g., GANs, VAEs) to design novel molecules with optimized properties. | Creates innovative chemical scaffolds with enhanced potency and selectivity. | nih.govmdpi.com |

| ADMET Prediction | Predicting properties like absorption, distribution, metabolism, excretion, and toxicity using computational models. | Allows for early-stage filtering of candidates with poor drug-like properties, reducing late-stage failures. | mdpi.com |

| Drug-Target Interaction Prediction | Algorithms that predict the binding affinity between a compound and a biological target. | Helps in identifying the mechanism of action and potential off-targets. | premierscience.commdpi.com |

| Lead Optimization | Using AI to suggest structural modifications to a lead compound to improve its efficacy and safety profile. | Streamlines the hit-to-lead and lead optimization processes. | nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine with high purity and yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of the pyrimidine ring using piperazine under controlled conditions. Critical parameters include:

-

Temperature : Maintain 80–100°C to balance reactivity and side-product formation.

-

Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of piperazine.

-

Protection/Deprotection : Methoxy groups at 2- and 4-positions require protection (e.g., using tert-butyldimethylsilyl ethers) to prevent unintended substitutions .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity.

Example Reaction Conditions Reagent: Piperazine (2.5 equiv) Solvent: DMF, reflux (90°C, 12 h) Yield: ~65–75% Purity: >95% (HPLC)

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Methoxy protons at δ 3.8–4.0 ppm (singlet, 6H).

- Piperazine protons at δ 2.5–3.0 ppm (multiplet, 8H).

- IR : Stretching frequencies for C-O (methoxy) at ~1250 cm⁻¹ and N-H (piperazine) at ~3300 cm⁻¹.

- MS : Molecular ion peak at m/z 266 [M+H]⁺ confirms the molecular formula C₁₀H₁₅N₅O₂ .

Q. What computational tools are effective for predicting the solubility and stability of this compound in aqueous buffers?

- Methodological Answer :

- COSMO-RS : Predicts solubility parameters and partition coefficients (logP) based on quantum chemical calculations.

- Molecular Dynamics (MD) : Simulates stability in aqueous environments (e.g., PBS buffer) by analyzing hydrogen bonding between piperazine nitrogen and water molecules .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperazine moiety in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents on piperazine reduce accessibility to the nitrogen lone pair, hindering reactions like Buchwald-Hartwig amination.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the piperazine, while electron-donating groups (e.g., methyl) enhance nucleophilicity.

- Case Study : Suzuki-Miyaura coupling at the pyrimidine 4-position requires Pd(OAc)₂/XPhos catalyst and K₃PO₄ base in THF/H₂O (80°C, 24 h) .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Curves : Establish IC₅₀ values for target enzymes (e.g., kinase inhibition) and compare with cytotoxicity (MTT assay in HEK-293 cells).

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners.

- Structural Optimization : Modify the methoxy groups to reduce lipophilicity (e.g., replacing with hydroxyl groups) and improve selectivity .

Q. How can reaction path search methods (e.g., DFT calculations) optimize the synthesis of derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Identify transition states and intermediates for key steps (e.g., SNAr reactions).

- Machine Learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalyst) for new derivatives.

- Example : DFT-based transition state analysis revealed that electron-deficient aryl halides accelerate piperazine substitution by lowering activation energy .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy across different bacterial strains?

- Methodological Answer :

- Strain-Specific Permeability : Gram-negative bacteria (e.g., E. coli) may efflux the compound via AcrAB-TolC pumps, reducing intracellular concentration.

- Metabolic Stability : Piperazine metabolism by bacterial cytochrome P450 enzymes varies between species.

- Experimental Design : Standardize MIC assays using CLSI guidelines and include efflux pump inhibitors (e.g., PAβN) to isolate intrinsic activity .

Advanced Characterization Techniques

Q. What crystallographic methods elucidate the solid-state conformation of this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (methanol/chloroform). Key findings:

- Piperazine adopts a chair conformation.

- Methoxy groups exhibit coplanarity with the pyrimidine ring (torsion angle < 10°).

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts between methoxy and adjacent molecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.